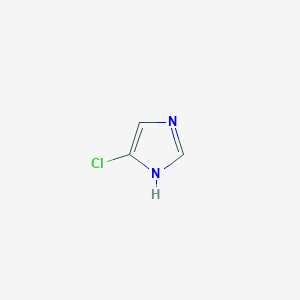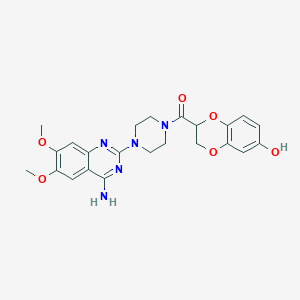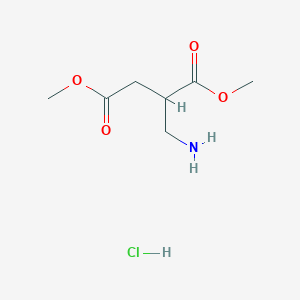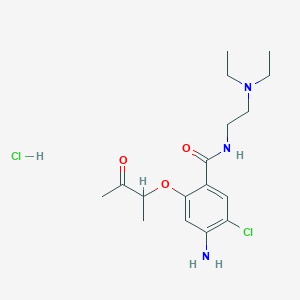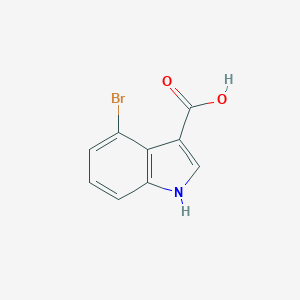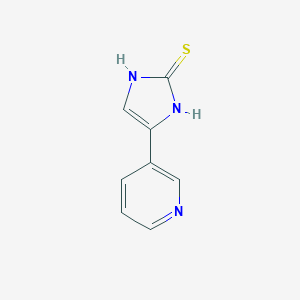
月桂醇聚醚硫酸铵
描述
Ammonium lauryl ether sulfate (ALES) is a surfactant similar to sodium lauryl ether sulfate (SLES), with a higher solubility rate . It is used to help water mix with oil and dirt to wash them off more easily . The anion consists of a nonpolar hydrocarbon chain and a polar sulfate end group . This salt is classified as a sulfate ester .
Synthesis Analysis
The manufacturing process of ALES usually starts with the hydrogenation of coconut or palm kernel oil . This reaction forms fatty alcohols, which go through the ethoxylation process . Ethoxylation is a chemical reaction in which ethylene oxide (C2H4O) is added to a substrate . In this case, the ethoxylated fatty alcohol is the result of this reaction . ALES is the ammonium salt of ethoxylated lauryl sulfate .Molecular Structure Analysis
The molecular formula of ALES is CH3(CH2)n(OCH2CH2)pOSO3NH4 . It consists of a long hydrophobic chain of 12 carbon atoms (lauryl group) and a hydrophilic sulfate group (-OSO3-) connected to an ethoxylated chain of variable length .Chemical Reactions Analysis
ALES is an acidic inorganic salt that is generally soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .Physical And Chemical Properties Analysis
ALES appears as a semi-clear yellowish paste or viscous liquid . It has a characteristic odor with no abnormal smell . The freezing point is approximately 10°C, and the boiling point is greater than 100°C . The relative specific gravity at 20°C is approximately 1.06 . It is soluble in water (350g/l at 20°C) and ethanol .科学研究应用
个人护理产品中的表面活性剂
月桂醇聚醚硫酸铵(ALES)常用于洗发水和沐浴露等个人护理产品中作为起泡剂 . ALES 中非极性和极性基团的组合赋予了阴离子表面活性剂特性,有利于极性和非极性物质的溶解 .
土壤改良剂
已发现 ALES 可增强土壤的吸水性,用作土壤改良剂 . 它有助于软化土壤,有利于其他土壤改良程序 .
除草剂表面活性剂
虽然这种应用与另一种类似化合物月桂醇硫酸酯钠(Sodium laureth sulfate)更常联系在一起,但 ALES 可能以类似方式使用。 在除草剂中,表面活性剂可提高除草化学物质的吸收率,缩短产品达到防雨效果所需时间 .
膜透化和溶解
像 ALES 这样的表面活性剂在膜透化和溶解方面具有应用 . 此特性在各种生化过程中非常有用。
包涵体溶解
ALES 可用于包涵体溶解,此过程在蛋白质研究和生物技术中很重要 .
膜蛋白溶解
作用机制
Target of Action
Ammonium lauryl ether sulfate (ALES) is a surfactant, which means its primary targets are the interfaces between different phases . It acts on the surface tension of water, disrupting the intramolecular bonds between water molecules .
Mode of Action
ALES operates by forming micelles at the surface-air interface . Above the critical micelle concentration, the anions organize into a micelle, forming a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center . This combination of nonpolar and polar groups confers surfactant properties to the anion, facilitating the dissolution of both polar and non-polar materials .
Biochemical Pathways
The primary biochemical pathway affected by ALES involves the disruption of hydrogen bonding between water molecules . The water molecules around the micelle arrange themselves around the polar heads, which disrupts their ability to hydrogen bond with other nearby water molecules . This results in a reduction in the surface tension of the solution .
Pharmacokinetics
It’s worth noting that ales exhibits excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use .
Result of Action
The overall effect of these micelles is a reduction in surface tension of the solution, which affords a greater ability to penetrate or “wet out” various surfaces, including porous structures like cloth, fibers, and hair . This structured solution allows the solution to more readily dissolve soils, greases, etc. in and on such substrates . Lauryl sulfates exhibit poor soil suspending capacity .
Action Environment
ALES may undergo chemical reactions under unfavorable temperature and acidity conditions . Decomposition may occur under conditions above 40°C or under acidic (less than pH=5) conditions . Therefore, the action, efficacy, and stability of ALES can be influenced by environmental factors such as temperature and pH .
生化分析
Biochemical Properties
Ammonium lauryl ether sulfate exhibits surfactant properties due to the combination of its nonpolar hydrocarbon chain and polar sulfate end group . This allows it to facilitate the dissolution of both polar and non-polar materials . It is known to disrupt the surface tension of water by forming micelles at the surface-air interface .
Cellular Effects
The effects of ammonium lauryl ether sulfate on cells are primarily related to its surfactant properties. It has been reported that high concentrations of this compound can cause irritation to the skin and eyes . It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .
Molecular Mechanism
The molecular mechanism of action of ammonium lauryl ether sulfate is largely based on its ability to form micelles. Above the critical micelle concentration, the anions organize into a micelle, where they form a sphere with the polar, hydrophilic heads of the sulfate portion on the outside of the sphere and the nonpolar, hydrophobic tails pointing inwards towards the center .
Temporal Effects in Laboratory Settings
In laboratory settings, ammonium lauryl ether sulfate is known for its excellent solubility in water, making it faster to dissolve in production and easier to rinse off in use
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of varying dosages of ammonium lauryl ether sulfate in animal models. It is generally considered safe in formulations designed for discontinuous, brief use followed by thorough rinsing from the surface of the skin .
Transport and Distribution
Ammonium lauryl ether sulfate is known for its excellent solubility in water, which suggests that it can be easily transported and distributed within cells and tissues
属性
IUPAC Name |
azane;2-dodecoxyethyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O5S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-18-13-14-19-20(15,16)17;/h2-14H2,1H3,(H,15,16,17);1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVLOHUACNWTQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOCCOS(=O)(=O)O.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H33NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow viscous liquid; [MSDSonline] | |
| Record name | Ammonium laureth sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7955 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
32612-48-9 | |
| Record name | Ammonium laureth sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32612-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-sulfo-.omega.-(dodecyloxy)-, ammonium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-sulfo-ω-(dodecyloxy)-, ammonium salt (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.985 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | azane; 2-dodecoxyethyl hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Ammonium Lauryl Ether Sulfate be used to synthesize nanoparticles, and if so, what are the advantages?
A: Yes, Ammonium Lauryl Ether Sulfate has been successfully employed in the synthesis of superhydrophobic silica nanoparticles []. The presence of ALES during synthesis leads to several advantages, including smaller particle size, enhanced suspension stability, and a higher contact angle, contributing to the superhydrophobic nature of the resulting silica nanoparticles []. This is likely due to ALES's role as a surfactant, influencing particle growth and preventing aggregation.
Q2: Are there differences in ocular irritancy between Ammonium Lauryl Ether Sulfate with varying degrees of ethoxylation?
A: Research indicates that increasing the degree of ethoxylation in Ammonium Lauryl Ether Sulfate can reduce ocular irritancy []. A study comparing formulations with ALES containing 1 mole and 3 moles of ethylene oxide showed that the higher ethoxylation level resulted in faster cell migration rates during corneal healing, suggesting less severe irritation []. This finding highlights the impact of structural modifications on the biological activity and safety profile of ALES.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)

